molecular formula C15H14BrNO B5626345 2-bromo-N-(2-ethylphenyl)benzamide

2-bromo-N-(2-ethylphenyl)benzamide

Cat. No.: B5626345
M. Wt: 304.18 g/mol
InChI Key: ZKDYZGYSUGVKNR-UHFFFAOYSA-N
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Description

2-Bromo-N-(2-ethylphenyl)benzamide is a benzamide derivative characterized by a bromine atom at the ortho position of the benzoyl ring and a 2-ethylphenyl group attached to the amide nitrogen. The ethyl substituent introduces steric bulk and weak electron-donating effects, distinguishing it from other derivatives with nitro, halogen, or heterocyclic substituents.

Properties

IUPAC Name

2-bromo-N-(2-ethylphenyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14BrNO/c1-2-11-7-3-6-10-14(11)17-15(18)12-8-4-5-9-13(12)16/h3-10H,2H2,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKDYZGYSUGVKNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1NC(=O)C2=CC=CC=C2Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14BrNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-N-(2-ethylphenyl)benzamide typically involves the bromination of N-(2-ethylphenyl)benzamide. One common method is the electrophilic aromatic substitution reaction, where bromine is introduced to the benzene ring in the presence of a catalyst such as iron(III) bromide (FeBr3) or aluminum bromide (AlBr3). The reaction is carried out under controlled conditions to ensure selective bromination at the desired position.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes using similar reaction conditions as in laboratory synthesis. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

2-bromo-N-(2-ethylphenyl)benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation Reactions: The compound can be oxidized to form corresponding brominated benzoic acids or other oxidized derivatives.

    Reduction Reactions: Reduction of the amide group can lead to the formation of corresponding amines.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) under basic conditions.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products Formed

    Substitution Reactions: Formation of various substituted benzamides.

    Oxidation Reactions: Formation of brominated benzoic acids.

    Reduction Reactions: Formation of corresponding amines.

Scientific Research Applications

2-bromo-N-(2-ethylphenyl)benzamide has several scientific research applications, including:

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry:

    Biological Studies: Investigated for its biological activity and potential as a bioactive compound.

    Industrial Applications: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-bromo-N-(2-ethylphenyl)benzamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to modulation of their activity. The bromine atom and the amide group can play crucial roles in binding interactions and the overall bioactivity of the compound.

Comparison with Similar Compounds

Structural Variations and Electronic Effects

Compound Name Substituent on Benzamide Substituent on Aniline Ring Key Electronic Effects
2-Bromo-N-(2-ethylphenyl)benzamide Br (ortho) 2-Ethylphenyl Weak electron-donating (ethyl), steric bulk
4-Bromo-N-(2-nitrophenyl)benzamide Br (para) 2-Nitrophenyl Strong electron-withdrawing (nitro)
2-Bromo-N-(pyridin-2-yl)benzamide Br (ortho) Pyridin-2-yl Electron-withdrawing (pyridine N), H-bonding
2-Bromo-N-(tert-butyl)benzamide Br (ortho) tert-Butyl Steric hindrance, electron-donating
MS-0022 (Imidazopyridine analog) Br (ortho) 4-(8-Methylimidazo[1,2-a]pyridin-2-yl) π-π stacking, bioactivity enhancement

Key Observations :

  • Electron-withdrawing groups (e.g., nitro, pyridyl) increase electrophilicity of the amide bond, influencing reactivity in cross-coupling or biological targeting.

Key Observations :

  • Bulky or fused-ring substituents (e.g., chromenone in 6j) increase melting points due to enhanced intermolecular interactions .
  • Lipophilic groups (ethyl, tert-butyl) improve membrane permeability, critical for drug candidates like MS-0022 .

Crystallographic and Spectroscopic Data

  • Crystallography :
    • 4-Bromo-N-(2-nitrophenyl)benzamide exhibits two molecules per asymmetric unit, with dihedral angles of 44.8° (A) and 50.7° (B) between aromatic rings .
    • Ethyl substituents in the target compound may induce less torsional strain compared to nitro groups, favoring planar amide configurations.
  • NMR/HRMS: Chromenone analog 6j shows distinct $ ^1H $ NMR signals at δ 11.93 (amide H) and 6.91 (chromenone H), with HRMS confirming [M+H]+ at 343.9917 .

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